![molecular formula C20H21N3O5S2 B3019058 ethyl 3-cyano-2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 919851-56-2](/img/structure/B3019058.png)
ethyl 3-cyano-2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ethyl 3-cyano-2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic molecule that is likely to be of interest due to its potential pharmacological activities and its unique molecular structure. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their syntheses, reactions, and properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of cyano and carboxylate functional groups with various nucleophilic reagents. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into various heterocyclic derivatives using different nucleophiles . Similarly, ethyl 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylates were synthesized and then hydrolyzed and decarboxylated to yield pyridinecarbonitriles . These methods suggest that the synthesis of the compound may also involve multi-step reactions including nucleophilic substitution and cyclization steps.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray crystallography and quantum chemical analysis. For example, the crystal structure of ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate was reported and compared with other similar compounds to study structure-activity relationships . These analyses are crucial for understanding the conformation and electronic properties of the molecules, which are important for their biological activity.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various studies. Ethyl 2-(benzo[d]thazol-2-yl)acetate reacted with different nucleophiles to yield a range of thiazolopyridine derivatives . Additionally, ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates underwent reactions with O- and N-nucleophiles to afford different pyridine derivatives . These studies indicate that the compound may also undergo nucleophilic substitution reactions that could be exploited for the synthesis of novel derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been inferred from their synthesis and molecular structure. For instance, the synthesis of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates involved reactions under reflux conditions and with phosphorous oxychloride, suggesting these compounds are stable under certain harsh conditions . The supramolecular aggregation of polysubstituted pyridines through various intermolecular interactions, as seen in the crystal structures of some compounds, indicates that similar interactions may be expected for the compound , affecting its solubility and crystallization behavior .
Scientific Research Applications
Synthesis and Antibacterial Activity
Research demonstrates the synthesis and antibacterial activity of ethyl thionicotinates and thieno[2,3-b]pyridines, including derivatives containing sulfonamide moieties. These compounds exhibit potential as antimicrobial agents, highlighting their importance in addressing bacterial resistance (Gad-Elkareem & El-Adasy, 2010).
Heterocyclic Syntheses
Several studies focus on the synthesis of heterocyclic compounds, such as tetrahydropyridines and thieno[2,3-b]pyridine derivatives, using ethyl-based precursors. These syntheses showcase the versatility of ethyl derivatives in creating complex heterocyclic structures with potential applications in medicinal chemistry and drug design (Zhu, Lan, & Kwon, 2003).
Novel Derivatives and Their Biological Activities
The development of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives exemplifies the exploration of new compounds for their potential biological activities, such as antihypertensive effects. These efforts underscore the ongoing search for new therapeutic agents based on ethyl derivatives and their heterocyclic frameworks (Kumar & Mashelker, 2006).
Photophysical Properties
The study of photophysical properties of thieno[2,3-b]pyridine derivatives, synthesized from ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, provides insights into the relationship between chemical structure and fluorescent behavior. This research has implications for the development of fluorescent probes and materials science (Ershov et al., 2019).
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds through the interaction of palladium with electrophilic and nucleophilic organic groups .
Biochemical Pathways
The compound may participate in biochemical pathways involving Suzuki–Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis, forming carbon-carbon bonds under mild and functional group tolerant conditions
Result of Action
It’s worth noting that the compound might be involved in the formation of carbon-carbon bonds through suzuki–miyaura cross-coupling reactions , which could have various downstream effects.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, organoboron compounds, which are often used in Suzuki–Miyaura cross-coupling reactions
properties
IUPAC Name |
ethyl 3-cyano-2-[[2-(4-methylsulfonylphenyl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-3-28-20(25)23-9-8-15-16(11-21)19(29-17(15)12-23)22-18(24)10-13-4-6-14(7-5-13)30(2,26)27/h4-7H,3,8-10,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAJXMWMTYDJII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.